molecular formula C14H16 B7770516 1-Butylnaphthalene CAS No. 31711-50-9

1-Butylnaphthalene

Cat. No.: B7770516
CAS No.: 31711-50-9
M. Wt: 184.28 g/mol
InChI Key: URGSMJLDEFDWNX-UHFFFAOYSA-N
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Description

. It is a derivative of naphthalene, where a butyl group is attached to the first carbon atom of the naphthalene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

1-Butylnaphthalene can be synthesized through the alkylation of naphthalene with butyl halides in the presence of a catalyst. One common method involves the use of trifluoromethanesulfonic acid as a catalyst, which has shown excellent performance with high conversion rates and selectivity . The reaction typically occurs under controlled temperature and pressure conditions to ensure optimal yield and purity.

In industrial settings, the production of this compound often involves large-scale alkylation processes using similar catalytic methods. The choice of catalyst and reaction conditions can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

1-Butylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form butyl naphthoquinones, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the naphthalene ring, leading to the formation of nitro and sulfonic acid derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butylnaphthalene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Butylnaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. In biological systems, its derivatives may interact with molecular targets such as enzymes and receptors, leading to specific biological effects. The exact pathways and targets involved can vary widely depending on the specific derivative and application.

Comparison with Similar Compounds

1-Butylnaphthalene can be compared with other alkylnaphthalenes, such as:

    2-Butylnaphthalene: Similar in structure but with the butyl group attached to the second carbon atom of the naphthalene ring.

    1-Methylnaphthalene: Contains a methyl group instead of a butyl group.

    1-Ethylnaphthalene: Contains an ethyl group instead of a butyl group.

The uniqueness of this compound lies in its specific alkyl group and position on the naphthalene ring, which can influence its chemical reactivity and physical properties. For example, the longer butyl chain in this compound can lead to higher boiling points and different solubility characteristics compared to its shorter-chain counterparts.

Properties

IUPAC Name

1-butylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h4-6,8-11H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGSMJLDEFDWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075019
Record name Butylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-89-5, 1634-09-9, 31711-50-9
Record name 1-n-Pentylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001634099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031711509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-butylnaphtalene
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